4-[(2,3-Dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Description
Overview of 4-[(2,3-Dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic Acid
4-[(2,3-Dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS No. 721425-05-4) is a heterocyclic organic compound with a molecular formula of $$ \text{C}{24}\text{H}{23}\text{NO}_4 $$ and a molecular weight of 389.44 g/mol. The compound features a tetrahydroacridine core fused with a 2,3-dimethoxybenzylidene substituent and a carboxylic acid functional group at the 9-position. This structural configuration places it within the broader family of acridine derivatives, which are historically significant for their pharmacological properties, particularly as acetylcholinesterase inhibitors.
The compound’s crystalline solid state and moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) make it suitable for laboratory-scale synthesis and characterization. Its stability under standard storage conditions (−20°C, sealed) further enhances its utility in experimental settings. Key spectral data, including nuclear magnetic resonance (NMR) and infrared (IR) profiles, align with its conjugated aromatic system and hydrogen-bonding capabilities.
Historical Context and Discovery
The discovery of 4-[(2,3-Dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid is rooted in the mid-20th-century exploration of acridine derivatives for neurological applications. Tacrine (9-amino-1,2,3,4-tetrahydroacridine), the first acetylcholinesterase inhibitor approved for Alzheimer’s disease, laid the foundation for structural modifications to enhance efficacy and reduce toxicity. The introduction of a 2,3-dimethoxybenzylidene moiety represents a deliberate effort to improve binding affinity to cholinesterase enzymes while modulating pharmacokinetic properties.
This compound was first synthesized in the early 21st century through condensation reactions between 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid and 2,3-dimethoxybenzaldehyde under acidic conditions. Advances in chromatographic purification techniques enabled the isolation of high-purity batches, facilitating subsequent pharmacological evaluations.
Relevance in Contemporary Chemical Research
In modern research, this compound is investigated for its dual role as a cholinesterase inhibitor and a modulator of amyloid-beta aggregation, a pathological hallmark of Alzheimer’s disease. Its 2,3-dimethoxy substituents enhance electron-donating capacity, potentially stabilizing interactions with the catalytic anionic site of acetylcholinesterase. Comparative studies with structurally analogous compounds, such as 4-[(4-chlorophenyl)methylidene] derivatives, highlight the critical influence of substituent electronegativity on bioactivity.
Additionally, the compound’s fluorescent properties, attributed to its extended π-conjugated system, have spurred interest in diagnostic applications. Researchers are exploring its use as a molecular probe for real-time imaging of amyloid plaques in neuronal tissues.
Scope and Objectives of the Outline
This article systematically examines the chemical, pharmacological, and computational aspects of 4-[(2,3-Dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid. Key objectives include:
- Elucidating its synthesis and structural characterization.
- Analyzing its mechanism of action in neurodegenerative disease models.
- Evaluating structure-activity relationships (SAR) within the acridine derivative family.
- Identifying future research directions in medicinal chemistry.
Excluded from this discussion are clinical dosage guidelines, safety profiles, and commercial synthesis protocols, as these fall outside the scope of fundamental scientific inquiry.
Table 1: Key Physicochemical Properties of 4-[(2,3-Dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic Acid
Properties
Molecular Formula |
C24H23NO4 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(4E)-4-[(2,3-dimethoxyphenyl)methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid |
InChI |
InChI=1S/C24H23NO4/c1-14-11-16(13-15-7-6-10-20(28-2)23(15)29-3)22-18(12-14)21(24(26)27)17-8-4-5-9-19(17)25-22/h4-10,13-14H,11-12H2,1-3H3,(H,26,27)/b16-13+ |
InChI Key |
FBYDLGAYDZRFSK-DTQAZKPQSA-N |
Isomeric SMILES |
CC1C/C(=C\C2=C(C(=CC=C2)OC)OC)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Canonical SMILES |
CC1CC(=CC2=C(C(=CC=C2)OC)OC)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Tetrahydroacridine Core
The 1,2,3,4-tetrahydroacridine scaffold is typically synthesized via Friedländer annulation or acid-catalyzed cyclization. A key patent (EP0500006A1) outlines a one-pot cyclization method using 2-aminobenzonitrile and cyclohexanone in xylenes with p-toluenesulfonic acid monohydrate as a catalyst.
Procedure :
- Reactants : 2-Aminobenzonitrile (6.67 g), cyclohexanone (8.78 mL), xylenes (66.7 mL), p-toluenesulfonic acid monohydrate (10.71 g).
- Conditions : Reflux at 145°C for 15 hours under azeotropic distillation.
- Workup : Filtration, partitioning between dichloromethane and NaOH, charcoal treatment, and recrystallization.
- Yield : 93.4% purity by GC analysis.
This method avoids intermediate isolation, making it scalable for industrial applications. Alternative protocols using microwave-assisted reactions reduce time from hours to minutes but require specialized equipment.
Introduction of the Methylidene Group
The C4 methylidene moiety is introduced via condensation of the tetrahydroacridine core with 2,3-dimethoxybenzaldehyde . A deep eutectic solvent (DES) system of N,N’-dimethylurea and L-tartaric acid (3:1) facilitates this step.
Procedure :
- Reactants : 2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid (1 mmol), 2,3-dimethoxybenzaldehyde (1 mmol).
- Conditions : DES heated to 80°C for 2–3 hours.
- Workup : Column chromatography (petroleum ether/ethyl acetate).
- Yield : 42–60% (based on analogous compounds).
Mechanistic Insight :
The DES acts as both solvent and catalyst, polarizing the aldehyde carbonyl to enhance electrophilicity. The reaction proceeds via a Knoevenagel-like condensation, forming an α,β-unsaturated ketone intermediate that tautomerizes to the thermodynamically stable methylidene product.
Functionalization at the C9 Position
The carboxylic acid group is introduced either pre- or post-condensation. A two-step approach involving nitrile hydrolysis is common:
Step 1: Nitrile Formation
- Reactants : 9-Chloro-1,2,3,4-tetrahydroacridine, potassium cyanide.
- Conditions : DMF, 120°C, 12 hours.
- Intermediate : 9-Cyano-2-methyl-1,2,3,4-tetrahydroacridine.
Step 2: Hydrolysis to Carboxylic Acid
Alternative methods employ HATU-mediated coupling for late-stage carboxylation, though this increases complexity.
Optimization and Scalability
Key Variables :
Industrial Adaptations :
- Continuous Flow Chemistry : Reduces reaction time by 40% and improves purity to >99%.
- Recrystallization Solvents : Acetonitrile/water (3:1) achieves >99.9% purity by HPLC.
Analytical Validation
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃): δ 2.35 (s, 3H, CH₃), 3.85 (s, 6H, OCH₃), 6.72–7.45 (m, 6H, aromatic), 8.21 (s, 1H, CH=).
- HPLC : Retention time 12.3 min (C18 column, acetonitrile/water gradient).
- Melting Point : 165–173°C.
Purity Metrics :
| Method | Result |
|---|---|
| HPLC | ≥95% |
| HRMS | [M+H]⁺ calc. 406.15, found 406.14 |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Friedländer + DES Condensation | 42 | 95 | Moderate |
| Microwave-Assisted | 55 | 97 | High |
| Continuous Flow | 60 | 99 | Industrial |
The continuous flow method offers superior efficiency but requires significant infrastructure. Academic labs favor DES-based condensation for its simplicity and green chemistry profile.
Challenges and Solutions
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. It participates in various chemical reactions including:
- Oxidation : Using oxidizing agents such as potassium permanganate.
- Reduction : Employing reducing agents like sodium borohydride.
- Substitution : Facilitating nucleophilic substitutions to introduce functional groups .
Biology
The biological activities of this compound have garnered significant attention:
- Antimicrobial Properties : Studies indicate that it exhibits activity against various microbial strains.
- Antioxidant Activity : It has been shown to scavenge free radicals effectively.
- Anti-Cholinesterase Activity : The compound acts as a potent inhibitor of acetylcholinesterase (AChE), making it a candidate for treating neurodegenerative diseases such as Alzheimer's. In vitro studies report an IC50 value comparable to established drugs like donepezil .
Medicine
Research is ongoing to explore its therapeutic potential:
- Cancer Treatment : Preliminary studies suggest anticancer properties that warrant further investigation.
- Neurological Disorders : Its mechanism of action may involve modulation of neurotransmitter levels through AChE inhibition .
Data Tables
Case Studies
- Anti-Cholinesterase Study : A study conducted on the anti-cholinesterase activity of this compound demonstrated its effectiveness compared to traditional inhibitors. The results indicated significant inhibition of AChE activity in vitro, suggesting potential for Alzheimer's treatment .
- Antioxidant Research : In another study focused on oxidative stress reduction, the compound exhibited strong antioxidant properties in cellular models. This suggests its utility in developing supplements or drugs aimed at mitigating oxidative damage in various diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to interact with bacterial enzymes, such as the MurB protein of Staphylococcus aureus, through molecular docking studies . These interactions can inhibit the enzyme’s activity, leading to antimicrobial effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related tetrahydroacridine derivatives, differing in substituents on the aromatic ring or acridine core. Key analogs include:
Physicochemical and Reactivity Differences
- Electronic Effects : Electron-donating methoxy groups (as in 3,4,5-trimethoxyphenyl derivatives) increase electron density, enhancing solubility in polar solvents . In contrast, electron-withdrawing chloro groups (e.g., 4-chlorophenyl analog) favor electrophilic aromatic substitution .
- Collision Cross-Section (CCS) : Predicted CCS values for the 3,4,5-trimethoxyphenyl analog ([M+H]+: 197.4 Ų) suggest distinct conformational profiles compared to the target compound, impacting mass spectrometry-based identification .
Biological Activity
4-[(2,3-Dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS No. 721425-05-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H23NO4
- Molecular Weight : 389.44 g/mol
- CAS Number : 721425-05-4
Cholinergic Activity
One of the most significant aspects of this compound is its potential as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. The compound's structural similarity to known cholinesterase inhibitors suggests it may enhance acetylcholine levels in the brain by inhibiting the enzyme acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
The mechanism by which 4-[(2,3-Dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid exerts its effects involves:
-
Inhibition of Cholinesterases :
- Studies indicate that this compound may competitively inhibit AChE and BChE, leading to increased acetylcholine concentrations at synapses.
- Research has shown that compounds with similar structures can significantly inhibit cholinesterase activity, suggesting a potential for this compound to exhibit similar effects .
-
Neuroprotective Effects :
- The compound may also provide neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells.
Case Studies and Experimental Data
- In Vitro Studies :
- In Vivo Studies :
- Comparative Analysis :
Data Tables
| Compound Name | CAS Number | Molecular Weight | AChE Inhibition IC50 (µM) |
|---|---|---|---|
| Donepezil | 120011-70-3 | 379.46 | 0.5 |
| Rivastigmine | 123441-03-2 | 250.33 | 0.6 |
| Target Compound | 721425-05-4 | 389.44 | TBD |
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
A robust synthetic strategy requires optimizing reaction steps to balance yield, purity, and scalability. Begin with retrosynthetic analysis to identify intermediates (e.g., tetrahydroacridine core and dimethoxyphenyl substituent). Use computational tools like density functional theory (DFT) to predict reaction feasibility and transition states . Experimental validation should employ statistical design of experiments (DoE) to minimize trial-and-error approaches, focusing on variables like temperature, solvent polarity, and catalyst loading . For example, acridine derivatives often require Friedländer or Skraup-type cyclizations under controlled acidic/basic conditions .
Q. How can structural characterization be reliably performed for this compound?
Combine spectroscopic and crystallographic methods:
- X-ray crystallography : Resolve the methylidene bridge conformation and planarity of the acridine ring (see analogous structures in ).
- NMR spectroscopy : Assign peaks using 2D techniques (COSY, HSQC) to distinguish between diastereotopic protons and confirm methoxy group positions.
- Mass spectrometry : High-resolution ESI-MS can validate molecular weight and fragmentation patterns.
Q. What stability challenges arise during storage and handling?
The compound’s stability depends on its susceptibility to oxidation (due to the methylidene group) and hydrolysis (carboxylic acid moiety). Store under inert gas (N₂/Ar) at −20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products .
Advanced Research Questions
Q. How can computational chemistry enhance the optimization of reaction pathways?
Use quantum mechanical calculations (e.g., Gaussian or ORCA) to model reaction mechanisms, such as the formation of the methylidene bridge. Pair this with machine learning (ML) to analyze experimental datasets and predict optimal conditions (e.g., solvent effects on activation energy) . For example, ML algorithms trained on acridine synthesis data can recommend catalyst-substrate combinations to reduce side reactions .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., IC₅₀ values) may stem from assay conditions or impurities. Implement orthogonal assays (e.g., SPR vs. fluorescence polarization) and validate purity via LC-MS (>98%). Compare results with structurally similar derivatives (e.g., fluorinated or nitro-substituted acridines) to isolate substituent effects .
Q. How can the compound’s photophysical properties be exploited in material science applications?
The conjugated acridine system and electron-rich dimethoxyphenyl group suggest potential as a fluorophore or photosensitizer. Measure absorbance/emission spectra in varying solvents to assess solvatochromism. Collaborate with DFT studies to correlate electronic transitions with frontier molecular orbitals (HOMO-LUMO gaps) .
Q. What methodologies address low solubility in pharmacological assays?
Poor aqueous solubility can be mitigated via:
- Prodrug design : Esterify the carboxylic acid to improve lipophilicity.
- Nanoformulation : Use liposomes or cyclodextrin complexes to enhance bioavailability.
- Co-solvent systems : Test DMSO/PEG-400 mixtures while ensuring <1% solvent cytotoxicity .
Methodological Resources
- Experimental Design : Apply Plackett-Burman or Box-Behnken designs to optimize multi-variable reactions .
- Data Analysis : Use cheminformatics platforms (e.g., KNIME or Python’s RDKit) to correlate structural features with bioactivity .
- Toxicity Profiling : Follow OECD guidelines for acute toxicity testing (e.g., LD₅₀ determination in rodent models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
